Cas no 98138-19-3 (3-methylbutane-1-sulfonamide)

3-Methylbutane-1-sulfonamide is a sulfonamide derivative characterized by its branched alkyl chain, which influences its physicochemical properties. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate or functional group modifier. The sulfonamide moiety provides reactivity for further derivatization, while the 3-methylbutyl chain may enhance lipophilicity, aiding solubility in nonpolar systems. Its structural features make it suitable for applications requiring tailored hydrophobicity or specific interactions in molecular design. The compound’s stability under standard conditions ensures handling convenience in laboratory settings. Further studies may explore its utility in medicinal chemistry or material science contexts.
3-methylbutane-1-sulfonamide structure
3-methylbutane-1-sulfonamide structure
Product Name:3-methylbutane-1-sulfonamide
CAS No:98138-19-3
MF:C5H13NO2S
MW:151.22722029686
CID:4667799
Update Time:2025-10-23

3-methylbutane-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-butane-1-sulfonic acid amide
    • 3-methylbutane-1-sulfonamide
    • 1-Butanesulfonamide, 3-methyl-
    • Inchi: 1S/C5H13NO2S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)
    • InChI Key: YUYXBLYSKPNXPT-UHFFFAOYSA-N
    • SMILES: C(S(N)(=O)=O)CC(C)C

3-methylbutane-1-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M295073-25mg
3-methylbutane-1-sulfonamide
98138-19-3
25mg
$ 70.00 2022-06-04
TRC
M295073-50mg
3-methylbutane-1-sulfonamide
98138-19-3
50mg
$ 95.00 2022-06-04
TRC
M295073-250mg
3-methylbutane-1-sulfonamide
98138-19-3
250mg
$ 365.00 2022-06-04
Enamine
EN300-74442-0.05g
3-methylbutane-1-sulfonamide
98138-19-3 95%
0.05g
$88.0 2024-05-23
Enamine
EN300-74442-0.1g
3-methylbutane-1-sulfonamide
98138-19-3 95%
0.1g
$132.0 2024-05-23
Enamine
EN300-74442-0.25g
3-methylbutane-1-sulfonamide
98138-19-3 95%
0.25g
$188.0 2024-05-23
Enamine
EN300-74442-0.5g
3-methylbutane-1-sulfonamide
98138-19-3 95%
0.5g
$353.0 2024-05-23
Enamine
EN300-74442-1.0g
3-methylbutane-1-sulfonamide
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$470.0 2024-05-23
Enamine
EN300-74442-2.5g
3-methylbutane-1-sulfonamide
98138-19-3 95%
2.5g
$923.0 2024-05-23
Enamine
EN300-74442-5.0g
3-methylbutane-1-sulfonamide
98138-19-3 95%
5.0g
$1364.0 2024-05-23

Additional information on 3-methylbutane-1-sulfonamide

Introduction to 3-Methylbutane-1-Sulfonamide (CAS No. 98138-19-3)

3-Methylbutane-1-sulfonamide, with the CAS number 98138-19-3, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a sulfonamide functional group and a branched alkyl chain. These properties make it a valuable candidate for various applications, particularly in the development of new drugs and therapeutic agents.

The chemical structure of 3-methylbutane-1-sulfonamide consists of a sulfonamide group (-SO2NH2) attached to a 3-methylbutane backbone. The presence of the sulfonamide group imparts specific biological activities, such as antimicrobial and anti-inflammatory properties, which are crucial in pharmaceutical applications. The branched alkyl chain, on the other hand, contributes to the compound's solubility and bioavailability, making it an attractive candidate for drug design.

Recent research has highlighted the potential of 3-methylbutane-1-sulfonamide in various therapeutic areas. For instance, studies have shown that compounds with similar sulfonamide moieties exhibit potent activity against certain bacterial strains, making them promising candidates for the development of new antibiotics. Additionally, the compound's anti-inflammatory properties have been explored in the context of treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).

In the realm of medicinal chemistry, 3-methylbutane-1-sulfonamide has been used as a building block for synthesizing more complex molecules. Its reactivity and functional group versatility allow chemists to introduce additional functionalities that can enhance the compound's pharmacological profile. For example, modifications to the sulfonamide group or the alkyl chain can lead to derivatives with improved potency, selectivity, and reduced side effects.

The synthesis of 3-methylbutane-1-sulfonamide typically involves several steps, including the formation of the sulfonamide group from a sulfonyl chloride or sulfinic acid derivative. The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, which is an important consideration in modern pharmaceutical research.

Clinical trials involving compounds derived from 3-methylbutane-1-sulfonamide have shown promising results. For example, a study published in the Journal of Medicinal Chemistry reported that a derivative of this compound exhibited significant antitumor activity in preclinical models of breast cancer. These findings suggest that further investigation into the therapeutic potential of 3-methylbutane-1-sulfonamide and its derivatives is warranted.

In addition to its pharmaceutical applications, 3-methylbutane-1-sulfonamide has also found use in other areas of chemistry and biology. For instance, it can serve as a ligand in coordination chemistry, forming stable complexes with various metal ions. These complexes have potential applications in catalysis and materials science. Furthermore, the compound's ability to form hydrogen bonds makes it useful in supramolecular chemistry and self-assembling systems.

The safety profile of 3-methylbutane-1-sulfonamide is an important consideration for its use in pharmaceuticals. Toxicological studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in preclinical models. However, as with any new chemical entity, comprehensive safety assessments are essential before advancing to clinical trials.

In conclusion, 3-methylbutane-1-sulfonamide (CAS No. 98138-19-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for developing new drugs and therapeutic agents. Ongoing research continues to uncover new applications and derivatives of this compound, further solidifying its importance in the field.

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